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Compound of Interest

Compound Name: Edoxaban impurity 4

Cat. No.: B1421366

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data,
synthesis, and analytical methodologies related to Edoxaban impurity 4. The information
contained herein is essential for researchers and professionals involved in the development,
quality control, and regulatory submission of the anticoagulant drug Edoxaban.

Chemical Identity and Structure

Edoxaban impurity 4 is identified by the Chemical Abstracts Service (CAS) number 480452-
36-6. Its chemical structure has been elucidated as tert-butyl N-[(1R,2S,5S)-2-[[2-[(5-
chloropyridin-2-yl)amino]-2-oxoacetyllamino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate.

Molecular Formula: C21H30CINsOs Molecular Weight: 467.95 g/mol

Spectroscopic Data

A thorough understanding of the spectroscopic profile of Edoxaban impurity 4 is critical for its
unambiguous identification and quantification. The following tables summarize the available
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available spectrum is not accessible, data from various sources
allows for a composite understanding of the *H and 3C NMR spectra.
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Table 1: *H NMR Spectroscopic Data of Edoxaban Impurity 4

Chemical Shift (8) ppm Multiplicity Assignment

~8.3 d Aromatic CH (Pyridinyl)
~7.8 dd Aromatic CH (Pyridinyl)
~7.2 d Aromatic CH (Pyridinyl)

Cyclohexyl protons

Dimethylamino protons

~1.4 S tert-Butyl protons

Note: Specific chemical shifts and coupling constants for all protons are not fully detailed in the
available literature. Further analysis of the pure compound is recommended for complete
assignment.

Table 2: 13C NMR Spectroscopic Data of Edoxaban Impurity 4

Detailed 13C NMR data for Edoxaban impurity 4 is not readily available in the public domain.
Characterization of the reference standard is required to establish a complete spectral profile.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in
Edoxaban impurity 4.

Table 3: IR Spectroscopic Data of Edoxaban Impurity 4
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Wavenumber (cm~?) Intensity Assignment

~3400 - 3200 Strong, Broad N-H Stretching (Amide)

~2950 - 2850 Medium C-H Stretching (Aliphatic)
C=0 Stretching (Boc

~1710 Strong
carbamate)

~1680 Strong C=0 Stretching (Amide I)
N-H Bending, C-N Stretching

~1530 Strong

(Amide 11)

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of Edoxaban impurity 4.

Table 4: Mass Spectrometry Data of Edoxaban Impurity 4

mlz lon

468.1984 [M+H]*

Experimental Protocols

The following sections detail the methodologies for the synthesis and proposed spectroscopic
analysis of Edoxaban impurity 4.

Synthesis Protocol

The synthesis of Edoxaban impurity 4 can be achieved through the coupling of two key
intermediates: tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate and
an activated derivative of (5-chloropyridin-2-yl)oxalamic acid. A general procedure is outlined
below, based on patent literature.

Materials:

e tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
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o Ethyl (5-chloropyridin-2-yl)oxalamate
e Triethylamine

 Acetonitrile

Procedure:

e Suspend tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate in
acetonitrile.

e Add ethyl (5-chloropyridin-2-yl)oxalamate to the suspension.
o Add triethylamine to the reaction mixture.

o Heat the mixture to reflux and monitor the reaction progress by a suitable chromatographic
technique (e.g., TLC or HPLC).

e Upon completion, cool the reaction mixture and concentrate under reduced pressure.

e The crude product can be purified by recrystallization or column chromatography to yield
Edoxaban impurity 4.

Spectroscopic Analysis Protocols

3.2.1. NMR Spectroscopy
e Instrument: 400 MHz or higher NMR spectrometer.
» Solvent: Deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-ds).

e Procedure: Dissolve a few milligrams of the purified sample in the chosen deuterated
solvent. Acquire *H and *3C NMR spectra using standard pulse sequences.

3.2.2. IR Spectroscopy

 Instrument: Fourier-transform infrared (FTIR) spectrometer.
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e Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of
the sample or analyze as a thin film.

e Procedure: Acquire the IR spectrum over the range of 4000-400 cm~1.
3.2.3. Mass Spectrometry

 Instrument: High-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI)
source.

e Procedure: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and
introduce it into the mass spectrometer. Acquire the mass spectrum in positive ion mode.

Synthesis Pathway

The formation of Edoxaban impurity 4 is a key step in understanding the overall impurity
profile of Edoxaban. The following diagram illustrates a logical workflow for its synthesis.
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Caption: Synthesis workflow for Edoxaban Impurity 4.

This technical guide serves as a foundational resource for the identification and control of
Edoxaban impurity 4. For definitive structural confirmation and quantitative analysis, it is
recommended to procure a certified reference standard and perform comprehensive in-house
spectroscopic analysis.
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 To cite this document: BenchChem. [Unveiling Edoxaban Impurity 4: A Technical Guide to its
Spectroscopic Profile and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1421366#spectroscopic-data-nmr-ir-ms-of-
edoxaban-impurity-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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